Chlorotris(triphenylphosphine)rhodium(I)
Overview
Description
Chlorotris(triphenylphosphine)rhodium(I), often abbreviated as RhCl(PPh3)3, is a complex that has been extensively studied due to its role as a homogeneous catalyst in various chemical reactions. It is known to exist in different forms in solution, such as a dimeric species and as a reaction intermediate, which are crucial for its catalytic activity .
Synthesis Analysis
The synthesis of RhCl(PPh3)3 can be achieved through the treatment of trans-chlorocarbonylbis(triphenylphosphine)rhodium(I) with α-chlorotoluene followed by the addition of triphenylphosphine in refluxing ethanol, resulting in a 73.4% yield . This method provides a straightforward approach to obtaining the complex for further study and application.
Molecular Structure Analysis
The molecular structure of RhCl(PPh3)3 has been probed using NMR studies on single crystals. The 31P chemical shielding tensors for the three chemically distinct phosphorus nuclei in the complex were determined, revealing that the tensors are not axially symmetric and that the most shielded principal values are almost parallel to the P-Rh bonds . This information is vital for understanding the electronic environment of the phosphorus atoms and their influence on the complex's reactivity.
Chemical Reactions Analysis
RhCl(PPh3)3 is involved in various chemical reactions, including oxidative addition and ligand substitution reactions. The reactivity of the complex's different forms was examined, with the reaction intermediate RhCl(PPh3)2 showing the highest reactivity, particularly in the presence of reactants such as H2, O2, and olefins . Additionally, RhCl(PPh3)3 acts as an effective and selective catalyst for the alcoholysis of diarylsilanes, with a proposed mechanism that accounts for the retention of configuration at the silicon atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of RhCl(PPh3)3 have been studied in various solvents. For instance, the hydrogenation and dehydrogenation behavior of the complex in benzene, methylene chloride, and mixed solvent systems have been compared, revealing discrepancies in the amount of hydrogen absorbed and recoverable . These findings are significant for understanding the complex's behavior in different environments and for optimizing its use in catalytic processes.
Scientific Research Applications
Catalysis in Organosilane Alcoholysis
- Chlorotris(triphenylphosphine)rhodium is highly effective in catalyzing the alcoholysis of diarylsilanes, leading to the formation of 1-oxa-2-silacycloalcane and retaining configuration at the silicon atom in asymmetric organosilicon compounds (Corriu & Moreau, 1976).
Decarbonylation of Organic Carbonyls
- This compound is a potential reagent for decarbonylation reactions involving organic carbonyls like aldehydes, acyl halides, and others, but its applications are limited due to the high cost and stoichiometric nature of rhodium transformations (O'connor & Ma, 1993).
Synthesis from Chlorocarbonylbis Compounds
- Chlorotris(triphenylphosphine)rhodium(I) can be synthesized from trans-chlorocarbonylbis compounds with a decent yield, suggesting its potential for large-scale production (Fries & Stille, 1971).
Homogeneous Catalytic Hydrogenation
- Notably used in the catalytic homogeneous hydrogenation of various unsaturated substrates, this catalyst is widely recognized and extensively reviewed for its effectiveness in this domain (Takaya & Noyori, 1991).
Oxidative Addition and Replacement Reactions
- In benzene, chlorotris(triphenylphosphine)rhodium demonstrates varying reactivity in oxidative addition and replacement reactions, indicating its versatility and potential application in diverse chemical transformations (Ohtani, Fujimoto & Yamagishi, 1977).
Thermal Decomposition to Diaryls
- This compound undergoes thermal decomposition to form biphenyl and substituted biphenyls, providing insight into its stability and potential applications in organic synthesis (Lewin, Ainzenshtat & Blum, 1980).
Catalysis in Bifunctional Silane Synthesis
- Efficiently catalyzes the alcoholysis of diarylsilanes and hydrosilylation of carbonyl compounds, presenting a selective route to diarylalkoxysilanes (Corriu & Moreau, 1973).
Future Directions
properties
IUPAC Name |
rhodium;triphenylphosphane;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.ClH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBERHIJABFXGRZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H45ClP3Rh- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893902 | |
Record name | Tris(triphenylphosphine)rhodium (I) chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
925.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark burgundy-red or orange solid; [Merck Index] Dark red odorless crystals; Insoluble in water; [Alfa Aesar MSDS] | |
Record name | Chlorotris(triphenylphosphine)rhodium(I) | |
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Product Name |
Chlorotris(triphenylphosphine)rhodium(I) | |
CAS RN |
14694-95-2 | |
Record name | Chlorotris(triphenylphosphine)rhodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014694952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodium, chlorotris(triphenylphosphine)-, (SP-4-2)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(triphenylphosphine)rhodium (I) chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(triphenylphosphine)rhodium (I) chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.207 | |
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Record name | CHLOROTRIS(TRIPHENYLPHOSPHINE)RHODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FV534BKEV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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